4,4'-磺酰二苯甲酸

描述

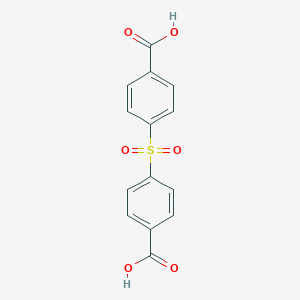

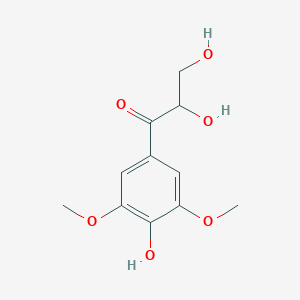

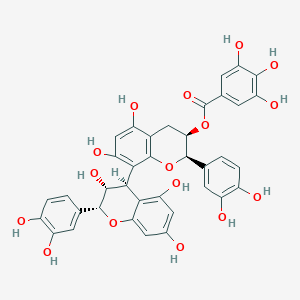

4,4’-Sulfonyldibenzoic acid is a chemical compound with the formula C14H10O6S. It has a molecular weight of 306.291 .

Synthesis Analysis

The synthesis of 4,4’-Sulfonyldibenzoic acid has been reported in several studies. For instance, it has been used to synthesize a new metal–organic framework (MOF) under solvothermal conditions . Another study reported its use in the synthesis of poly(aryl sulfone benzimidazole) and its copolymers .Molecular Structure Analysis

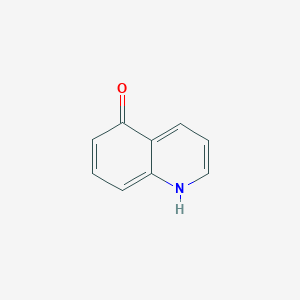

The molecular structure of 4,4’-Sulfonyldibenzoic acid consists of two benzoic acid groups connected by a sulfonyl group .Physical And Chemical Properties Analysis

4,4’-Sulfonyldibenzoic acid is a solid compound with a melting point greater than 350 °C . It is soluble in dimethylformamide . Its density is predicted to be 1.509 g/cm3 .科学研究应用

复合主体晶格

Wu 等人 (2018) 研究了 4,4'-磺酰二苯甲酸阴离子和四丙基铵阳离子与水和硼酸的包合物。由于辅助小分子不同,这些化合物表现出不同的结构,突出了这些分子在晶体结构形成中的重要性 (Wu、Zeng 和 Yang,2018)。

配位骨架

Xiao 等人 (2011) 使用镉盐和 4,4'-磺酰二苯甲酸创建了一个三维金属有机骨架。该骨架具有独特的双重互穿金红石网络,在结构化学中显示出潜力 (Xiao 等人,2011)。

氢键带

Yang 等人 (2020) 使用 4,4'-磺酰二苯甲酸阴离子和硼酸合成了新型包合物。这些化合物形成氢键带,具有不同的层状骨架和 3D 网络,受水分子影响 (Yang、Zhang、Xia 和 Li,2020)。

镧系元素 (III) 配位聚合物

Łyszczek 等人 (2015) 研究了镧系元素 (III) 与 4,4'-磺酰二苯甲酸的配位聚合物。这些配合物表现出红色和绿色发光,在发光应用中具有潜力 (Łyszczek、Ostasz、Bartyzel 和 Lipke,2015)。

MOF 中的 Xe 吸附

Banerjee 等人 (2017) 评估了由 4,4'-磺酰二苯甲酸构建的微孔金属有机骨架 (MOF) 的氙气吸附性能。这项研究在核后处理条件下尤为相关 (Banerjee、Elsaidi 和 Thallapally,2017)。

具有层内孔隙率的新型铝 MOF

Reimer 等人 (2015) 使用 4,4'-磺酰二苯甲酸合成了一个新的金属有机骨架。该骨架具有疏水性菱形孔隙,并表现出高热稳定性,表明在各种应用中具有潜力 (Reimer、Reinsch、Inge 和 Stock,2015)。

互穿聚穿插网络

Wang 等人 (2015) 使用 NiII/CoII、4,4'-磺酰二苯甲酸和 N 供体配体开发了 3-D 互穿聚穿插网络。这些配合物形成独特的互穿网络,在材料科学中具有潜力 (Wang、Shen、Zhou、Li、Zhou、Ye、Wang、Liu 和 Wang,2015)。

界面缩聚

Stephens (1959) 报道了使用 4,4'-磺酰二苯甲酸合成可溶性聚酰胺。这些聚合物根据其组成表现出不同的性质,表明它们在聚合物科学中的实用性 (Stephens,1959)。

作用机制

Target of Action

It’s known that the compound is used as an intermediate in the synthesis of dyes, high-temperature dyes, high polymer materials, and organic optoelectronic materials . It can also serve as a carrier for catalysts and catalysts in polymerization reactions .

Mode of Action

It contains two carboxylic acid groups attached to a sulfonyl group, which can undergo reactions such as esterification and oxidation .

Biochemical Pathways

As a chemical intermediate, it likely participates in various chemical reactions that lead to the formation of complex molecules in the fields of dyes, polymers, and optoelectronic materials .

Result of Action

It’s known to be a key intermediate in the synthesis of various compounds, suggesting that its primary effect is to facilitate the formation of these complex molecules .

Action Environment

4,4’-Sulfonyldibenzoic acid is a white crystalline solid that is soluble in hot water and organic solvents such as alcohol and ether . It is stable at room temperature and has good thermal and chemical stability . These properties suggest that it can be used in a variety of environments and that its action, efficacy, and stability may be influenced by factors such as temperature and the presence of other chemicals.

安全和危害

未来方向

属性

IUPAC Name |

4-(4-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQLYOMPSJVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279360 | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Sulfonyldibenzoic acid | |

CAS RN |

2449-35-6 | |

| Record name | 2449-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dicarboxydiphenyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 4,4'-sulfonyldibenzoic acid?

A1: The molecular formula of 4,4'-sulfonyldibenzoic acid is C14H10O6S, and its molecular weight is 306.31 g/mol. []

Q2: What is the spatial arrangement of the phthalic fragments in 4,4'-sulfonyldibenzoic acid?

A2: In the solid state, the two phthalic fragments in 4,4'-sulfonyldibenzoic acid adopt a dihedral angle of 76.41 (10) degrees. The molecule itself lies on a mirror plane. []

Q3: How does the incorporation of 4,4'-sulfonyldibenzoic acid influence the thermal stability of polymers?

A3: Polyamides synthesized using 4,4'-sulfonyldibenzoic acid exhibit high glass transition temperatures (Tg) and good thermal stability. For instance, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene and 4,4'-sulfonyldibenzoic acid demonstrate Tg values between 203-268°C and maintain their integrity up to 450°C in both nitrogen and air atmospheres. [] Similarly, polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene exhibit Tg values between 253 and 276 °C and begin to decompose above 400 °C. []

Q4: Can 4,4'-sulfonyldibenzoic acid be used to create water-stable MOFs?

A4: Yes, 4,4'-sulfonyldibenzoic acid has been successfully incorporated into water-stable MOFs. For instance, IITKGP-6, a twofold interpenetrated MOF synthesized using 4,4'-sulfonyldibenzoic acid, demonstrates remarkable stability in the presence of water. [] This stability makes such MOFs suitable for practical applications where water exposure is inevitable.

Q5: How does the presence of a sulfone group in 4,4'-sulfonyldibenzoic acid contribute to CO2 capture in MOFs?

A5: The sulfone group (-SO2) in 4,4'-sulfonyldibenzoic acid plays a crucial role in enhancing CO2 capture within MOFs. This polar moiety acts as a binding site for CO2 molecules, facilitating their adsorption. For instance, in IITKGP-12, a moisture-stable Zn-MOF incorporating 4,4'-sulfonyldibenzoic acid, Grand Canonical Monte Carlo (GCMC) calculations identified the sulfone group as the primary binding site for CO2. []

Q6: Can indium MOFs containing 4,4'-sulfonyldibenzoic acid function as catalysts?

A6: Yes, microporous 2D indium MOFs incorporating 4,4'-sulfonyldibenzoic acid, such as (Me2NH2)[In(SBA)2] (where H2SBA represents 4,4'-sulfonyldibenzoic acid), have shown catalytic activity in the cycloaddition of carbon dioxide to propylene oxide, producing propylene carbonates. These MOFs, when combined with n-Bu4NBr, effectively catalyze this reaction under mild conditions. []

Q7: How does the choice of metal ion influence the properties of MOFs constructed with 4,4'-sulfonyldibenzoic acid?

A7: The choice of metal ion significantly influences the properties of MOFs synthesized using 4,4'-sulfonyldibenzoic acid. For example, a comparative study of two Zn(II)-based MOFs, IITKGP-13A and IITKGP-13B, both constructed with 4,4'-sulfonyldibenzoic acid but with different N,N′-donor spacers, revealed significant differences in their CO2 uptake capacities. Density functional theory (DFT) calculations attributed these differences to variations in enthalpy change (ΔH) and Gibbs free energy change (ΔG) for CO2 adsorption, influenced by the choice of metal ion. []

Q8: Have computational methods been employed to understand the interaction of CO2 with MOFs containing 4,4'-sulfonyldibenzoic acid?

A8: Yes, computational methods, particularly GCMC simulations, have been employed to understand CO2 interaction with 4,4'-sulfonyldibenzoic acid-containing MOFs. For example, in IITKGP-12, GCMC simulations revealed that CO2 molecules preferentially bind to the sulfone moieties of 4,4'-sulfonyldibenzoic acid within the MOF structure. [] This interaction is primarily governed by the polar nature of the sulfone group, highlighting the potential of computational studies in understanding gas adsorption behavior in MOFs.

Q9: How do structural variations in the diamine component affect the properties of polyamides synthesized with 4,4'-sulfonyldibenzoic acid?

A9: Structural modifications in the diamine component significantly influence the properties of polyamides synthesized with 4,4'-sulfonyldibenzoic acid. For instance, increasing the chain length or branching in the aliphatic diamine used to synthesize polyamides with 4,4'-sulfonyldibenzoic acid leads to a decrease in the polymer melt temperature. [] The introduction of cyclic secondary diamines, instead of straight-chain diamines, results in polyamides with higher melting points. []

Q10: How does the flexibility of spacer ligands affect iodine adsorption in nickel(II) coordination polymers containing 4,4'-sulfonyldibenzoic acid?

A10: The flexibility of spacer ligands plays a crucial role in the iodine adsorption capacity of nickel(II) coordination polymers incorporating 4,4'-sulfonyldibenzoic acid. Research indicates that more flexible spacer ligands facilitate better iodine adsorption. For example, complex 9, incorporating a more flexible spacer ligand, exhibits superior iodine adsorption compared to other complexes in the series, demonstrating the impact of ligand flexibility on iodine uptake in these materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)